Bienvenue dans la boutique en ligne BenchChem!

N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Kinase inhibition ROCK-II Regioisomer SAR

Deploy this 2‑carboxamide benzodioxine as a differentiated lipophilic entry in ROCK‑II‑focused kinase libraries. Its 4‑butylphenyl substituent (cLogP ~4.0–4.5) enables exploration of membrane‑partitioning effects that polar pyrazole‑phenyl analogs cannot address. Supplied under AldrichCPR terms without vendor analytical data; independent identity/purity verification (NMR, LC‑MS) is mandatory before screening. For SAR studies requiring a matched negative control, pair with the 6‑carboxamide regioisomer to confirm regioisomeric selectivity of MAO‑B inhibition. Bulk custom synthesis services are available to shorten CNS‑targeted library synthesis.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
Cat. No. B5197280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2
InChIInChI=1S/C19H21NO3/c1-2-3-6-14-9-11-15(12-10-14)20-19(21)18-13-22-16-7-4-5-8-17(16)23-18/h4-5,7-12,18H,2-3,6,13H2,1H3,(H,20,21)
InChIKeyHJIGMSSUEOOHJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 304888-21-9): A Structurally Distinct Research Candidate


N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 304888-21-9; molecular formula C₁₉H₂₁NO₃; MW 311.4 g/mol) belongs to the 2,3-dihydro-1,4-benzodioxine-2-carboxamide class, a scaffold associated with diverse pharmacological activities including kinase inhibition, GPCR modulation, and metabolic regulation [1]. This specific derivative is distributed as part of the Sigma-Aldrich AldrichCPR collection—a curated set of rare and unique chemicals provided to early discovery researchers without vendor-collected analytical data .

Why Generic Substitution of N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine Derivatives Carries Significant Scientific and Procurement Risk


Within the benzodioxine carboxamide class, seemingly minor structural variations produce marked shifts in biological activity and target engagement. The position of the carboxamide substituent (2-position vs. 6-position) dictates kinase selectivity: 2-carboxamide derivatives demonstrate potent ROCK-II inhibition (IC₅₀ = 2–46 nM) [1], while 6-carboxamide analogs are optimized for MAO-B inhibition (IC₅₀ = 0.0083 μM) [2]. The N-aryl substituent further modulates potency and physicochemical properties. Critically, this compound is supplied under AldrichCPR terms—without batch-specific analytical data—meaning users who substitute an ad hoc synthesized or third-party version must independently verify identity, purity, and biological fidelity before drawing any comparative conclusions .

Quantitative Differentiation Evidence for N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide vs. Closest Structural Comparators


2-Carboxamide Regioisomerism: Target Engagement Profile vs. 6-Carboxamide Congeners

The target compound is a 2-carboxamide regioisomer. This substitution pattern defines a distinct pharmacological space from the 6-carboxamide series. In published SAR studies, 2-carboxamide benzodioxane derivatives demonstrate potent ROCK-II inhibition (e.g., N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide: IC₅₀ = 2 nM in enzymatic assay, 72 nM in cell-based MLC phosphorylation assay) [1], whereas 6-carboxamide derivatives are preferentially optimized for MAO-B inhibition, with the lead compound 1l showing IC₅₀ = 0.0083 μM against hMAO-B and >4,819-fold selectivity over hMAO-A [2]. The 2-carboxamide regiochemistry places the amide linkage adjacent to the endocyclic oxygen, altering the vector of the N-aryl substituent relative to the benzodioxane core and modifying hydrogen-bonding capacity at the hinge region of kinase ATP-binding sites.

Kinase inhibition ROCK-II Regioisomer SAR Benzodioxane scaffold

N-(4-Butylphenyl) Substituent: Lipophilicity-Driven Differentiation from N-Phenyl and N-Pyrazole-Phenyl Analogs

The 4-butylphenyl N-substituent of the target compound (C₄ linear alkyl chain) confers a calculated cLogP approximately 1.5–2.0 log units higher than the unsubstituted N-phenyl analog (N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, CAS 1988-1209) and roughly 1.0–1.5 log units higher than the N-(4-pyrazol-4-yl)phenyl ROCK-II inhibitor series . Based on fragment-based cLogP calculations using the benzodioxane-2-carboxamide core (cLogP ~1.0) plus the 4-butylaniline fragment (cLogP contribution ~3.0), the estimated cLogP for the target compound is approximately 4.0–4.5, compared to ~2.0–2.5 for the N-phenyl analog . This elevated lipophilicity is predicted to enhance membrane permeability (PAMPA or Caco-2) but may also increase plasma protein binding and alter CYP-mediated metabolic stability relative to less lipophilic analogs.

Lipophilicity cLogP Permeability 4-Butylphenyl substituent

Lipogenesis Inhibition: Structural Scope from Shell Oil Patent (US 4,205,079) and Relevance of 2-Carboxamide Position

US Patent 4,205,079 (Shell Oil Company) explicitly claims 2,3-dihydro-1,4-benzodioxin-2-carboxamides as lipogenesis inhibitors in mammals [1]. The patent demonstrates that the 2-carboxamide position (as opposed to 6- or 7-substitution) is integral to the lipogenesis inhibitory pharmacophore. In functional assays using swine adipose tissue explants incubated with radioactive glucose, representative 2-carboxamide derivatives inhibited incorporation of ¹⁴C-carbon into lipid by 40–65% at test concentrations, compared to vehicle-treated controls [1]. The patent's Markush structure encompasses N-substituted carboxamides, and the 4-butylphenyl group of the target compound represents a distinct lipophilic substitution not exemplified in the patent's specific disclosures, creating an unexplored SAR opportunity within a validated pharmacological mechanism.

Lipogenesis inhibition Metabolic disease Patent SAR Adipose tissue assay

Absence of Vendor Analytical Data vs. Commercially Characterized Analogs: A Procurement-Verification Differentiator

Unlike commercially characterized benzodioxine carboxamide analogs (e.g., SR-3677, a ROCK-II inhibitor with full NMR, HPLC, and bioactivity certification), the target compound is sold under AldrichCPR terms: Sigma-Aldrich explicitly states that it 'does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity' . The AKSci listing specifies a minimum purity of 95%, but no batch-specific certificate of analysis accompanies the product . This procurement profile is fundamentally different from that of well-characterized reference standards (e.g., Rho Kinase Inhibitor V [CAS 1072906-02-5], which includes HPLC purity data and solubility specifications) . Researchers must budget for in-house QC (NMR, LC-MS, HPLC) before use in quantitative assays, adding approximately 2–5 days of analytical lead time and associated consumable costs.

Analytical characterization Procurement risk AldrichCPR Identity verification

Benzodioxine Scaffold Versatility: 2-Carboxamide as a Key Intermediate for Diversification vs. 6-Carboxamide Building Blocks

The 2-carboxamide benzodioxine scaffold serves as a versatile synthetic intermediate for constructing diverse bioactive libraries. Published synthetic routes demonstrate that 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be converted to 4-thiazolidinone derivatives with antibacterial and antifungal activity, with several analogs showing MIC values of 25–50 μg/mL against S. aureus and E. coli [1]. The 2-carboxamide position is also amenable to further elaboration into dopamine D₃ receptor bitopic ligands via scaffold hybridization strategies, with butyl-chain linkers connecting the benzodioxane core to a secondary pharmacophore [2]. In contrast, 6-carboxamide building blocks are primarily optimized for MAO-B or PARP1 inhibitor series [3]. The N-(4-butylphenyl) derivative provides a pre-installed lipophilic substituent that would require additional synthetic steps if starting from the unsubstituted N-phenyl-2-carboxamide scaffold, saving an estimated 2–3 synthetic steps for library construction.

Synthetic intermediate Scaffold diversification Medicinal chemistry Benzodioxane library synthesis

Optimal Research and Procurement Application Scenarios for N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide


Kinase Inhibitor Screening Library Diversification with a 2-Carboxamide Benzodioxane Chemotype

This compound is best deployed as a structurally distinct entry in kinase-focused screening libraries. Its 2-carboxamide regiochemistry aligns with the pharmacophore established by potent ROCK-II inhibitors (IC₅₀ range: 2–46 nM), while its 4-butylphenyl substituent introduces lipophilicity (estimated cLogP ~4.0–4.5) not represented in the pyrazole-phenyl ROCK-II series. Inclusion in a 100–500 compound kinase-biased library enables exploration of whether enhanced membrane partitioning can overcome the cell-based potency drop observed for more polar 2-carboxamide analogs (e.g., 2 nM enzyme IC₅₀ vs. 72 nM cell-based IC₅₀ for the pyrazole-phenyl derivative) . Users must perform in-house analytical QC (NMR, LC-MS) prior to screening, as no vendor analytical data is provided .

Lipogenesis Inhibition Follow-Up: SAR Expansion of the Shell Oil Patent (US 4,205,079) Chemical Space

The Shell Oil patent demonstrated that 2,3-dihydro-1,4-benzodioxin-2-carboxamides inhibit lipogenesis in mammalian adipose tissue (40–65% inhibition of ¹⁴C-glucose incorporation into lipid) but did not exemplify N-(4-butylphenyl) derivatives . This compound enables systematic exploration of N-aryl lipophilicity effects on lipogenesis inhibition potency and tissue partitioning. A focused study comparing this compound with less lipophilic N-phenyl and N-(4-methylphenyl) analogs would directly test whether adipose tissue accumulation (driven by the 4-butyl chain) enhances in vivo efficacy relative to the patent-exemplified structures. The compound's AldrichCPR status requires independent identity verification before initiating any in vivo protocol .

Negative Control or Comparator for 6-Carboxamide Benzodioxane MAO-B Inhibitor Programs

Given that the 6-carboxamide series has produced potent and highly selective MAO-B inhibitors (lead compound 1l: hMAO-B IC₅₀ = 0.0083 μM, SI > 4,819 over MAO-A), the 2-carboxamide regioisomer can serve as a structurally matched negative control to confirm that MAO-B inhibition is regioisomer-dependent rather than scaffold-dependent . Testing this compound at 10 μM in the same recombinant hMAO-B assay would provide a direct demonstration of regioisomeric selectivity—a key piece of SAR evidence for medicinal chemistry manuscripts and patent applications. Procuring both the 2-carboxamide (target compound) and 6-carboxamide analog from authenticated sources ensures robust SAR conclusions .

Medicinal Chemistry Scaffold Diversification: Pre-Functionalized Building Block for CNS Ligand Synthesis

The scaffold hybridization strategy reported for dopamine D₃ receptor bitopic ligands employs a 1,4-benzodioxane-2-carboxamide core connected via a butyl-chain linker to a secondary pharmacophore . This compound provides the 2-carboxamide core with a 4-butylphenyl group already installed on the amide nitrogen, eliminating the N-arylation step required when starting from the free 2-carboxylic acid or 2-carbohydrazide. This represents a strategic procurement choice for medicinal chemistry teams synthesizing focused CNS-targeted libraries, where the 4-butylphenyl group may simultaneously serve as a lipophilic anchor and a metabolic stability modulator. The 2–3 synthetic steps saved per analog translate to approximately 1–2 weeks of reduced synthesis time per library member .

Quote Request

Request a Quote for N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.